molecular formula C6H2F3NS B1435729 2-(Trifluoromethyl)thiophene-3-carbonitrile CAS No. 2060062-40-8

2-(Trifluoromethyl)thiophene-3-carbonitrile

Cat. No. B1435729
CAS RN: 2060062-40-8
M. Wt: 177.15 g/mol
InChI Key: VRHXOKAYFCKNLU-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)thiophene-3-carbonitrile” is a chemical compound with the molecular formula C6H2F3NS . It is a derivative of thiophene, a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications .


Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)thiophene-3-carbonitrile” consists of a thiophene ring with a trifluoromethyl group attached at the 2-position and a carbonitrile group attached at the 3-position .


Physical And Chemical Properties Analysis

The molecular weight of “2-(Trifluoromethyl)thiophene-3-carbonitrile” is 177.14 . Other physical and chemical properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Synthesis and Properties

  • Thiophene derivatives, including those similar to 2-(Trifluoromethyl)thiophene-3-carbonitrile, have been synthesized and explored for various properties. For instance, thiophene-3-carbonitrile N-oxides containing alkylthio, alkylsulfinyl, and alkylsulfonyl groups have been obtained and studied for their ability to undergo 1,3-dipolar cycloaddition, which can produce isoxazolines (Krayushkin et al., 1988).

Structural Studies

  • The structural characteristics of thiophene derivatives, including a type similar to 2-(Trifluoromethyl)thiophene-3-carbonitrile, have been studied using techniques like NMR and X-ray diffraction. These studies reveal important information about molecular geometry and intermolecular interactions (Çoruh et al., 2005).

Electrochemical Applications

  • Various thiophene derivatives have been investigated for their electrochemical properties, suggesting potential applications in areas like electrochemical capacitors. For example, studies on poly 3-(phenylthiophene) derivatives have shown their suitability as active materials for such applications, demonstrating significant energy and power densities (Ferraris et al., 1998).

Synthetic Methodologies

  • Research has also focused on the development of novel synthetic methodologies for thiophene derivatives. Parallel solid-phase synthesis techniques have been developed, leading to the production of a range of thiophene-3-carbonitrile derivatives (Lee et al., 2014).

Photophysical Properties

  • The photophysical properties of thiophene derivatives, closely related to 2-(Trifluoromethyl)thiophene-3-carbonitrile, have been studied, suggesting applications in fields such as light-emitting materials and sensors (Dappour et al., 2019).

Chemical Reactivity

  • The reactivity of thiophene derivatives in various chemical reactions has been a subject of research. This includes studies on the 1,3-dipolar cycloaddition reactions of thiophene carbonitrile N-oxides with different dipolarophiles (Iwakura et al., 1968).

Future Directions

Thiophene-based analogs, including “2-(Trifluoromethyl)thiophene-3-carbonitrile”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities and potential applications of “2-(Trifluoromethyl)thiophene-3-carbonitrile”.

properties

IUPAC Name

2-(trifluoromethyl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3NS/c7-6(8,9)5-4(3-10)1-2-11-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHXOKAYFCKNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)thiophene-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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